2-(4-fluorophenyl)-N-{[4-(piperidin-1-yl)pyrimidin-2-yl]methyl}acetamide
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Overview
Description
2-(4-fluorophenyl)-N-{[4-(piperidin-1-yl)pyrimidin-2-yl]methyl}acetamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a fluorophenyl group, a piperidinyl-pyrimidinyl moiety, and an acetamide linkage, making it a versatile molecule for research and industrial purposes.
Mechanism of Action
Target of Action
The primary target of this compound is the Histamine H1 receptor . Histamine H1 receptors play a crucial role in allergic reactions, causing symptoms such as inflammation, itching, and bronchoconstriction. By targeting these receptors, the compound can effectively alleviate these symptoms.
Mode of Action
This compound acts as a Histamine H1 receptor antagonist . It binds to these receptors and blocks the action of histamine, a substance in the body that causes allergic symptoms. This results in a reduction of the allergic response.
Result of Action
The result of the compound’s action is a reduction in allergic symptoms . By blocking the action of histamine on H1 receptors, it can alleviate symptoms such as itching, inflammation, and bronchoconstriction . This makes it an effective treatment for conditions like urticaria (hives), seasonal allergic rhinitis (hay fever), and perennial allergic rhinitis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-fluorophenyl)-N-{[4-(piperidin-1-yl)pyrimidin-2-yl]methyl}acetamide typically involves multiple steps, starting with the preparation of the key intermediates. One common route includes:
Formation of the Fluorophenyl Intermediate:
Synthesis of the Piperidinyl-Pyrimidinyl Intermediate: This involves the formation of a pyrimidine ring, followed by the attachment of a piperidine group through nucleophilic substitution.
Coupling Reaction: The final step involves coupling the fluorophenyl intermediate with the piperidinyl-pyrimidinyl intermediate using a suitable coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) under mild conditions to form the desired acetamide linkage.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(4-fluorophenyl)-N-{[4-(piperidin-1-yl)pyrimidin-2-yl]methyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorophenyl and piperidinyl-pyrimidinyl moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2-(4-fluorophenyl)-N-{[4-(piperidin-1-yl)pyrimidin-2-yl]methyl}acetamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-biphenylyloxy)-4-[4-(4-fluorophenyl)-1-(4-piperidinyl)-1H-imidazol-5-yl]pyrimidine
- (S)-1-(1-(4-chloro-3-fluorophenyl)-2-hydroxyethyl)-4-(2-((1-methyl-1H-pyrazol-5-yl)amino)pyrimidin-4-yl)pyridin-2(1H)-one
Uniqueness
2-(4-fluorophenyl)-N-{[4-(piperidin-1-yl)pyrimidin-2-yl]methyl}acetamide stands out due to its specific combination of functional groups, which confer unique chemical properties and potential biological activities. Its structure allows for versatile modifications, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-(4-fluorophenyl)-N-[(4-piperidin-1-ylpyrimidin-2-yl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN4O/c19-15-6-4-14(5-7-15)12-18(24)21-13-16-20-9-8-17(22-16)23-10-2-1-3-11-23/h4-9H,1-3,10-13H2,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMMYUHWSXPRJGG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC(=NC=C2)CNC(=O)CC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21FN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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